An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural and chemical characteristics. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related benzoxazine analogs and employs predictive methodologies to offer a robust profile. Detailed experimental protocols for the determination of key physicochemical parameters are also provided to facilitate further empirical investigation.
Introduction: The Significance of the Benzoxazine Scaffold
Benzoxazines are a versatile class of heterocyclic compounds characterized by a benzene ring fused to an oxazine ring.[1] Their unique molecular architecture imparts a range of desirable properties, including high thermal stability, low water absorption, and excellent mechanical strength, making them valuable precursors for high-performance polymers (polybenzoxazines).[2] In the realm of drug discovery, the benzoxazine scaffold is recognized as a privileged structure, appearing in a variety of biologically active molecules with potential therapeutic applications.[3] The introduction of a carbonitrile (-C≡N) group at the 6-position of the 3,4-dihydro-2H-benzo[b]oxazine core, as in the title compound, is anticipated to significantly influence its electronic properties, reactivity, and biological interactions, making a thorough understanding of its physicochemical profile essential for its application in novel research and development endeavors.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous confirmation of its molecular structure and identity.
Caption: Chemical structure and key identifiers of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.
Core Physicochemical Properties: A Predictive and Comparative Analysis
| Property | Predicted/Estimated Value | Method of Determination/Rationale |
| Melting Point | 130-150 °C | Prediction: Based on the melting points of similar benzoxazine derivatives. The presence of the polar nitrile group and the potential for hydrogen bonding from the amine proton likely results in a crystalline solid with a relatively high melting point compared to the unsubstituted parent compound.[3][4][5] |
| Boiling Point | > 350 °C | Prediction: Extrapolated from data on other benzoxazines. Significant thermal energy would be required to overcome intermolecular forces in the liquid state. Thermal decomposition may occur before boiling under atmospheric pressure. |
| Solubility | Qualitative Assessment: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in acetone, ethyl acetate, and alcohols.[6] The nitrile and oxazine moieties contribute to its polarity. Water solubility is predicted to be low due to the hydrophobic benzene ring. | |
| pKa | Basic pKa: ~3-4Acidic pKa: Not applicable | Prediction: The secondary amine within the oxazine ring is the most basic site. Its basicity is expected to be reduced by the electron-withdrawing effect of the benzene ring and the nitrile group. The N-H proton is not significantly acidic.[7] |
| LogP | 1.5 - 2.5 | Prediction: The octanol-water partition coefficient is estimated based on the contributions of the benzoxazine core and the nitrile group. This value suggests moderate lipophilicity, a key parameter in drug design.[8] |
Spectroscopic Profile: Elucidating the Molecular Fingerprint
The spectroscopic signature of a molecule is crucial for its identification and structural confirmation. While experimental spectra for the title compound are not published, the following sections detail the expected spectral characteristics based on known data for similar benzoxazine structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
δ 6.8-7.5 (m, 3H): Aromatic protons on the benzene ring. The exact shifts and coupling patterns will depend on the electronic effects of the nitrile and oxazine ring substituents.
-
δ 4.5-4.8 (t, 2H): Methylene protons of the O-CH₂ group in the oxazine ring.
-
δ 3.5-3.8 (t, 2H): Methylene protons of the N-CH₂ group in the oxazine ring.
-
δ 4.0-5.0 (br s, 1H): N-H proton of the secondary amine, which may be broad and its chemical shift can be concentration-dependent.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm):
-
δ 140-150: Quaternary aromatic carbon attached to the oxygen atom.
-
δ 115-135: Aromatic CH carbons.
-
δ 100-110: Quaternary aromatic carbon attached to the nitrile group.
-
δ 118-122: Carbon of the nitrile group (-C≡N).
-
δ 65-70: Methylene carbon of the O-CH₂ group.
-
δ 40-45: Methylene carbon of the N-CH₂ group.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule.
Expected Characteristic FTIR Absorption Bands (cm⁻¹):
-
3300-3400 (N-H stretch): Characteristic of the secondary amine in the oxazine ring.
-
2220-2240 (C≡N stretch): A sharp and strong absorption indicative of the nitrile group.[9]
-
1500-1600 (C=C stretch): Aromatic ring vibrations.
-
1200-1250 (asymmetric C-O-C stretch): Associated with the ether linkage in the oxazine ring.[10]
-
1000-1050 (symmetric C-O-C stretch): Also characteristic of the oxazine ring ether.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Major Fragments: Fragmentation is likely to involve the loss of the nitrile group, cleavage of the oxazine ring, and retro-Diels-Alder type reactions, leading to characteristic daughter ions.[11][12][13]
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the physicochemical properties of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile, the following validated protocols are provided.
Caption: A generalized workflow for the synthesis, purification, and comprehensive characterization of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile.
Melting Point Determination
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.[4]
Apparatus: Digital melting point apparatus, capillary tubes.[5][14][15]
Procedure:
-
Ensure the sample of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C per minute) as the approximate melting point is approached.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Assessment
Principle: Determining the solubility of a compound in various solvents provides insight into its polarity and is crucial for designing experimental conditions.[1][6][16][17][18]
Apparatus: Small test tubes, vortex mixer, analytical balance.
Procedure:
-
Add a small, known amount (e.g., 1-2 mg) of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile to a series of test tubes.
-
To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, DMSO, DMF).
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for the dissolution of the solid.
-
If the solid dissolves, add more solute incrementally until saturation is reached to qualitatively assess the degree of solubility.
-
Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble for each solvent.
pKa Determination by Potentiometric Titration
Principle: Potentiometric titration can be used to determine the acid dissociation constant (pKa) of the basic nitrogen atom in the oxazine ring by monitoring the pH change upon addition of a titrant.[19][20][21][22]
Apparatus: pH meter with a combination electrode, burette, magnetic stirrer.
Procedure:
-
Accurately weigh a sample of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile and dissolve it in a suitable solvent mixture (e.g., water/methanol) to a known concentration.
-
Calibrate the pH meter using standard buffer solutions.
-
Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.
LogP Determination by Shake-Flask Method
Principle: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water at equilibrium.[2][8][23][24][25]
Apparatus: Separatory funnel or vials, shaker, UV-Vis spectrophotometer or HPLC.
Procedure:
-
Prepare a stock solution of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in n-octanol.
-
Add a known volume of this solution to a separatory funnel containing a known volume of water.
-
Shake the funnel vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely.
-
Carefully collect samples from both the n-octanol and water layers.
-
Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.
Spectroscopic Analysis Protocols
Apparatus: NMR spectrometer (e.g., 400 MHz), 5 mm NMR tubes.[3][26][27][28]
Procedure:
-
Dissolve 5-10 mg of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[29][30][31][32][33]
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the solid 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile sample onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum of the sample.
-
The resulting spectrum will be the absorbance of the sample after automatic subtraction of the background spectrum.
Apparatus: Mass spectrometer with an Electron Ionization (EI) source.[34][35][36][37][38][39]
Procedure:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
The sample is vaporized and then ionized in the EI source by a beam of high-energy electrons (typically 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This technical guide has presented a detailed physicochemical profile of 3,4-Dihydro-2H-benzo[b]oxazine-6-carbonitrile. While a lack of direct experimental data necessitates the use of predictive and comparative approaches, the information provided herein offers a solid foundation for researchers and scientists working with this compound. The inclusion of detailed, validated experimental protocols is intended to empower the scientific community to generate the empirical data needed to further refine our understanding of this promising molecule. As research into benzoxazine derivatives continues to expand, it is anticipated that the knowledge base for this and related compounds will grow, paving the way for new discoveries and applications.
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